molecular formula C4H9O2PS B14650212 O,O-Dimethyl ethenylphosphonothioate CAS No. 50687-78-0

O,O-Dimethyl ethenylphosphonothioate

Cat. No.: B14650212
CAS No.: 50687-78-0
M. Wt: 152.15 g/mol
InChI Key: UTUNGCNMUQHSEZ-UHFFFAOYSA-N
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Description

O,O-Dimethyl ethenylphosphonothioate is an organophosphorus compound characterized by the presence of a phosphonothioate group. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry. Its unique chemical structure allows it to participate in a variety of chemical reactions, making it a valuable compound for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O,O-Dimethyl ethenylphosphonothioate typically involves the reaction of dimethyl phosphite with an appropriate alkyl halide under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the phosphite anion attacks the alkyl halide, resulting in the formation of the phosphonothioate ester. Common reagents used in this synthesis include sodium hydride (NaH) or potassium tert-butoxide (KOtBu) as bases .

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to achieve high yields and purity of the final product. Solvent-free conditions and microwave irradiation are sometimes used to enhance reaction rates and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

O,O-Dimethyl ethenylphosphonothioate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), ozone (O₃)

    Reduction: Lithium aluminum hydride (LiAlH₄)

    Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)

Major Products Formed

    Oxidation: Phosphonothioate oxides

    Reduction: Phosphonothioate hydrides

    Substitution: Various substituted phosphonothioates

Scientific Research Applications

O,O-Dimethyl ethenylphosphonothioate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of O,O-Dimethyl ethenylphosphonothioate involves its interaction with molecular targets such as enzymes. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. This inhibition can occur through covalent modification of the enzyme or through non-covalent interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

O,O-Dimethyl ethenylphosphonothioate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of the ethenyl group allows for additional reactivity, such as participation in polymerization reactions, which is not observed in its ethyl-substituted counterparts .

Properties

CAS No.

50687-78-0

Molecular Formula

C4H9O2PS

Molecular Weight

152.15 g/mol

IUPAC Name

ethenyl-dimethoxy-sulfanylidene-λ5-phosphane

InChI

InChI=1S/C4H9O2PS/c1-4-7(8,5-2)6-3/h4H,1H2,2-3H3

InChI Key

UTUNGCNMUQHSEZ-UHFFFAOYSA-N

Canonical SMILES

COP(=S)(C=C)OC

Origin of Product

United States

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